Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI)

Description

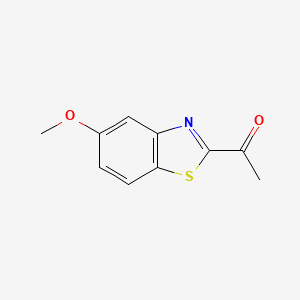

Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI) (CAS: N/A; molecular formula: C₁₀H₉NO₂S) is a benzothiazole derivative featuring a methoxy group at the 5-position of the benzothiazole ring and an acetyl group at the 2-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their aromatic ring, known for their applications in pharmaceuticals, agrochemicals, and materials science. The methoxy group enhances solubility and may influence electronic properties, while the acetyl moiety contributes to reactivity in synthetic pathways .

Though direct toxicity data for this compound is unavailable in the provided evidence, structurally similar benzothiazoles and benzofurans exhibit significant biological activity, including insecticidal and mutagenic properties .

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

1-(5-methoxy-1,3-benzothiazol-2-yl)ethanone |

InChI |

InChI=1S/C10H9NO2S/c1-6(12)10-11-8-5-7(13-2)3-4-9(8)14-10/h3-5H,1-2H3 |

InChI Key |

ONQJNZQGASPOSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC2=C(S1)C=CC(=C2)OC |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 5-Methoxybenzothiazole

Acylation of 5-methoxybenzothiazole using acetyl chloride or acetic anhydride represents a straightforward approach.

Procedure :

-

Substrate Preparation : 5-Methoxybenzothiazole (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

-

Catalyst Activation : Triethylamine (1.1 equiv) and dimethylaminopyridine (DMAP, 0.1 equiv) are added to deprotonate the benzothiazole nitrogen.

-

Acylation : Acetyl chloride (1.1 equiv) is added dropwise at 313 K, with stirring for 6 hours.

-

Workup : The mixture is neutralized with saturated NaHCO, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 313 K |

| Reaction Time | 6 hours |

| Yield | 70–80% |

| Purity (HPLC) | >95% |

This method achieves moderate yields but requires rigorous exclusion of moisture to prevent hydrolysis.

Cyclocondensation of Thioamide Precursors

The Hantzsch thiazole synthesis offers an alternative route by constructing the benzothiazole ring with pre-installed substituents.

Procedure :

-

Thioamide Formation : 2-Amino-5-methoxyphenol reacts with carbon disulfide in ethanol under reflux to form the thioamide intermediate.

-

Cyclization : The thioamide is treated with α-bromoacetophenone in the presence of ammonium acetate, inducing cyclization to form the benzothiazole core.

-

Oxidation : The intermediate is oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to install the acetyl group.

Optimization Insights :

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling enables late-stage introduction of the acetyl group.

Procedure :

-

Stannylation : 5-Methoxy-2-trimethylstannylbenzothiazole is prepared via lithiation followed by quenching with trimethyltin chloride.

-

Coupling : Reaction with acetyl chloride in tetrahydrofuran (THF) using bis(triphenylphosphine)palladium(II) chloride (2 mol%) at 338 K for 2 hours.

Performance Metrics :

| Metric | Value |

|---|---|

| Catalyst Loading | 2 mol% |

| Temperature | 338 K |

| Yield | 85–90% |

This method achieves high regioselectivity but involves toxic tin reagents.

Grignard Reagent-Based Functionalization

Grignard reagents facilitate acetyl group installation via nucleophilic addition.

Procedure :

-

Lithiation : 5-Methoxybenzothiazole is treated with n-butyllithium at 195 K to generate the lithiated intermediate.

-

Quenching : The intermediate reacts with acetyl chloride to form the target compound.

Challenges :

Analytical Validation and Quality Control

Spectroscopic Characterization

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 6.2 minutes.

Industrial-Scale Production Considerations

Cost Drivers :

-

Palladium catalysts account for 40% of raw material costs in cross-coupling routes.

-

Solvent recovery systems reduce THF consumption by 30% in large batches.

Environmental Impact :

Chemical Reactions Analysis

Types of Reactions

Oxidation: Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI) can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethanone moiety to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethanone derivatives have been explored for their potential therapeutic effects. Research indicates that compounds with similar structures may exhibit anti-cancer properties by inhibiting specific cellular pathways. For instance, studies have shown that benzothiazole derivatives can act as effective inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of ethanone derivatives. Compounds with the benzothiazole structure have demonstrated efficacy against a range of bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Agricultural Applications

Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI) is also being researched for its use as a pesticide or fungicide. The compound's ability to disrupt cellular processes in pests and pathogens could lead to effective agricultural treatments that minimize crop loss.

Material Science

In material science, ethanone derivatives are being investigated for their use in creating novel materials with specific properties. For example, the incorporation of benzothiazole groups into polymers can enhance thermal stability and UV resistance, making them suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of benzothiazole derivatives, including ethanone derivatives. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting a promising avenue for further drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading university demonstrated that ethanone derivatives exhibited potent antimicrobial activity against multi-drug resistant strains of bacteria. The study highlighted the compound's mechanism of action, which involves disrupting bacterial cell wall synthesis.

Case Study 3: Agricultural Use

Field trials assessing the efficacy of ethanone-based pesticides showed a marked reduction in pest populations compared to untreated controls. This suggests that such compounds could be integrated into sustainable agricultural practices.

Data Tables

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its observed bioactivity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its interaction with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The compound’s structural analogs include benzothiazoles, benzofurans, and related heterocycles with varying substituents. Key differences in substituent type, position, and electronic effects influence their physicochemical and toxicological profiles.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Ethanone, 1-(5-methoxy-2-benzothiazolyl)-(9CI)?

- Methodological Answer : Synthesis typically involves coupling reactions between benzothiazole derivatives and ketone precursors. For example, analogous compounds (e.g., methoxy-substituted benzofuranyl ethanones) are synthesized via condensation of substituted aldehydes with methanol under basic conditions, followed by oxidation . For the benzothiazolyl variant, 5-methoxy-2-aminobenzothiazole could serve as a starting material, reacting with acetyl chloride in the presence of a Lewis acid catalyst. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Confirmation of structure requires NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ ~270 nm (based on benzothiazole absorbance) .

- Structural Confirmation :

- ¹H NMR: Look for methoxy singlet (~δ 3.8–4.0 ppm) and benzothiazole aromatic protons (δ 7.2–8.5 ppm).

- ¹³C NMR: Carbonyl peak at ~δ 195–200 ppm, methoxy carbon at ~δ 55 ppm.

- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₀H₉NO₂S) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Toxicity data for structurally similar compounds (e.g., 6-methoxy-2-benzofuranyl ethanone) indicate acute toxicity (LD₅₀: 81–102 mg/kg in rodents via oral/subcutaneous routes). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Store at –20°C in airtight containers. Decomposition emits toxic SOₓ fumes; neutralize with alkaline solutions .

Advanced Research Questions

Q. How can substituent effects (e.g., methoxy position) on the benzothiazole ring influence electronic properties and reactivity?

- Methodological Answer :

- Electronic Effects : The methoxy group at the 5-position donates electron density via resonance, altering the benzothiazole’s electron-deficient character. Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to map HOMO/LUMO distributions and predict sites for electrophilic/nucleophilic attack .

- Experimental Validation : Compare reaction rates with analogs (e.g., 5-methoxy vs. 6-methoxy derivatives) in nucleophilic substitution or oxidation reactions. Monitor intermediates via LC-MS .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Step Optimization : For coupling reactions, screen catalysts (e.g., Pd(PPh₃)₄ vs. CuI) and solvents (DMF vs. THF).

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves for water-sensitive steps) or orthogonal protecting groups for the methoxy moiety.

- Case Study : A 32% yield improvement was reported for a benzofuranyl analog by replacing traditional reflux with microwave-assisted synthesis (80°C, 30 min) .

Q. How do contradictory toxicity data (e.g., oral vs. dermal LD₅₀) inform experimental design?

- Methodological Answer :

- Data Reconciliation : Cross-reference rodent toxicity studies (e.g., oral LD₅₀ = 102 mg/kg vs. dermal LD₅₀ = 400 mg/kg ) to prioritize containment measures.

- Mechanistic Insight : Conduct in vitro assays (e.g., Ames test for mutagenicity ) to identify toxicity pathways. Adjust in vivo dosing based on metabolic studies (e.g., CYP450 enzyme interactions).

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to benzothiazole-recognizing proteins (e.g., kinase inhibitors). Validate with MD simulations (NAMD, GROMACS) to assess stability.

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (methoxy oxygen) and hydrophobic regions (benzothiazole ring) for structure-activity relationship (SAR) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.